molecular formula C11H9BrClN5 B14033435 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B14033435
M. Wt: 326.58 g/mol
InChI Key: ZEZAGJCTMYYQCQ-UHFFFAOYSA-N
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Description

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, further connected to a pyrimidine ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines. This process can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination with TBHP alone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate .

Major Products

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, depending on the reaction conditions .

Scientific Research Applications

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Properties

Molecular Formula

C11H9BrClN5

Molecular Weight

326.58 g/mol

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C11H8BrN5.ClH/c12-7-1-2-10-15-5-9(17(10)6-7)8-3-4-14-11(13)16-8;/h1-6H,(H2,13,14,16);1H

InChI Key

ZEZAGJCTMYYQCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C3=NC(=NC=C3)N.Cl

Origin of Product

United States

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